BenchChemオンラインストアへようこそ!

2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid

Physicochemical profiling Drug-likeness prediction Chromatographic method development

2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid (CAS 1336895-69-2) is a non-proteinogenic α-amino acid belonging to the halogenated phenylglycine class, characterized by a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. The compound features a bromine atom at the meta position and a hydroxyl group at the ortho position of the aromatic ring relative to the amino acid side chain—a substitution pattern that confers distinct physicochemical properties, including a computed XLogP3 of -0.8 and a topological polar surface area (TPSA) of 83.6 Ų.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Cat. No. B13045980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)C(C(=O)O)N
InChIInChI=1S/C8H8BrNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)
InChIKeyXULSUCHVHYXPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid: A Brominated Hydroxy-Phenylglycine Building Block for Medicinal Chemistry and Biochemical Probe Design


2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid (CAS 1336895-69-2) is a non-proteinogenic α-amino acid belonging to the halogenated phenylglycine class, characterized by a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol [1]. The compound features a bromine atom at the meta position and a hydroxyl group at the ortho position of the aromatic ring relative to the amino acid side chain—a substitution pattern that confers distinct physicochemical properties, including a computed XLogP3 of -0.8 and a topological polar surface area (TPSA) of 83.6 Ų [1]. Commercially supplied at a minimum purity specification of 95% , this compound serves as a versatile intermediate for pharmaceutical research, enzyme inhibitor design, and the synthesis of conformationally constrained peptide mimetics, where the juxtaposition of bromine, hydroxyl, amino, and carboxyl functional groups enables orthogonal chemical derivatization .

Why Generic Substitution Fails for 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid: Positional Isomerism and Halogen Effects Demand Compound-Level Selection


Within the brominated hydroxyphenylglycine family, positional isomerism of both the bromine substituent and the hydroxyl group generates compounds with identical molecular formulas but markedly different physicochemical and biological profiles [1][2]. The 3-bromo-2-hydroxy substitution pattern of the target compound uniquely positions the phenolic –OH ortho to the amino acid α-carbon, enabling intramolecular hydrogen bonding that reduces solvent-exposed polarity relative to para-hydroxy isomers—an effect reflected in a computed XLogP3 of -0.8 versus a LogP of 1.19 for the 3-bromo-4-hydroxy positional isomer [1]. Furthermore, halogen-dependent differences in steric bulk (Br vs. Cl), polarizability (Br vs. F), and leaving-group propensity (Br vs. I) directly impact enzyme binding pocket complementarity and metabolic stability across analogs [3]. These structural nuances mean that pharmacological activity, synthetic derivatizability, and analytical behavior cannot be extrapolated between positional isomers or halogen congeners without empirical verification.

Quantitative Differentiation Evidence: 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid vs. Closest Analogs


XLogP3 Lipophilicity: Ortho-Hydroxy Target Compound Is ~2 Log Units More Hydrophilic Than Its Para-Hydroxy Positional Isomer

The 3-bromo-2-hydroxyphenyl substitution pattern of the target compound yields a computed XLogP3 of -0.8, indicating moderate hydrophilicity [1]. In contrast, the positional isomer Amino(3-bromo-4-hydroxyphenyl)acetic acid—which places the hydroxyl group para to the amino acid side chain rather than ortho—exhibits a LogP of 1.19, a difference of approximately 2 log units toward higher lipophilicity . This difference arises because the ortho-hydroxy group can form an intramolecular hydrogen bond with the α-amino or carboxyl group, shielding polar surface area from solvent, while the para-hydroxy isomer presents its hydroxyl group in a solvent-exposed orientation that paradoxically increases overall lipophilicity due to altered conformational preferences [2].

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Antibacterial Activity: Meta-Bromo Phenylglycine Derivatives Demonstrate Quantifiable MIC Against Escherichia coli with Structure-Dependent Potency

A patent study directly comparing phenylglycine derivatives against Escherichia coli ATCC25922 established that meta-bromophenylglycine (m-bromophenylglycine)—which shares the meta-bromo substitution pattern of the target compound—exhibits a minimum inhibitory concentration (MIC) of 125 mg/L and a minimum bactericidal concentration (MBC) of 500 mg/L [1]. By comparison, unsubstituted phenylglycine displayed an MIC of 62.5 mg/L (2-fold more potent) and an MBC of 250 mg/L, while ortho-bromophenylglycine and para-chlorophenylglycine each exhibited identical MIC values of 125 mg/L and MBC values of 500 mg/L [1]. The patent explicitly notes that bacteriostatic activity is 'almost the same' across m-bromophenylglycine, o-bromophenylglycine, p-chlorophenylglycine, m-methylphenylglycine, and phenylglycine, while bactericidal activity is highest for phenylglycine and p-dimethylaminophenylglycine [1]. Critically, m-chlorophenylglycine and m-nitrophenylglycine showed essentially no anti-E. coli activity, underscoring that both halogen identity and ring position dictate antibacterial outcome [1].

Antimicrobial screening Structure-activity relationship Minimum inhibitory concentration

Genotoxic Activity: Halogenated Phenylglycine Derivatives Exhibit Halogen-Dependent Cytotoxicity in Saccharomyces cerevisiae

Boto et al. (2006) synthesized and characterized a series of halogenated phenylglycine derivatives, including 3-iodophenylglycine and 3-bromophenylglycine congeners, and evaluated their mechanism of action in Saccharomyces cerevisiae [1]. The study reports that the 3-bromophenylglycine derivative (designated compound Ib) exhibits similar cytotoxic activity to the lead compound (Ia), while the 3-iodophenylglycine derivative (compound Ic) shows increased cytotoxic activity relative to the lead [2]. This halogen-dependent gradation of genotoxic potency—I > Br ~ lead—provides direct evidence that the bromine substituent imparts an intermediate level of genotoxic activity within this scaffold, distinct from both the more potent iodo analog and the presumably less active chloro or fluoro congeners [1][2]. The hypervalent iodine methodology used for synthesis also demonstrates that the brominated derivatives are accessible via complementary synthetic routes with different regiochemical outcomes [1].

Genotoxicity screening Halogen SAR Anticancer lead discovery

Regioselective Synthesis Advantage: Meta-Bromination of Phenylglycine Proceeds as the Major Pathway Under Direct Electrophilic Conditions

Yokoyama, Yamaguchi, Sato et al. (2006) reported that direct bromination of unprotected phenylglycine using bromoisocyanuric acid sodium salt (BICA-Na) in 60% aqueous solution under strong acidic conditions unexpectedly yields meta-bromophenylglycine as the major product, accompanied by ortho- and para-substituted side products [1]. This stands in marked contrast to phenylalanine bromination, which produces only ortho- and para-substituted products under identical conditions [1]. The intrinsic regiochemical preference for meta-substitution on the phenylglycine scaffold means that the 3-bromo target substitution pattern is synthetically more accessible by direct electrophilic aromatic bromination than the corresponding ortho- or para-bromo isomers, potentially translating to higher synthetic yields and lower purification burden for large-scale procurement [1][2].

Regioselective synthesis Direct bromination Process chemistry scalability

Topological Polar Surface Area Differentiation: Target Compound TPSA of 83.6 Ų Positions It Within Oral Bioavailability Space Distinct from Non-Hydroxylated Analogs

The target compound 2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid has a computed topological polar surface area (TPSA) of 83.6 Ų and three hydrogen bond donors (carboxylic acid –OH, phenolic –OH, and α-NH₂) [1]. In comparison, the non-hydroxylated analog 2-amino-2-(3-bromophenyl)acetic acid (CAS 79422-73-4) has a TPSA of approximately 63.3 Ų and only two hydrogen bond donors (carboxylic acid –OH and α-NH₂) [2]. The additional 20.3 Ų of polar surface area contributed by the ortho-hydroxy group places the target compound within the favorable TPSA range of 20–130 Ų for oral bioavailability while simultaneously increasing aqueous solubility relative to the des-hydroxy analog [3]. The presence of three hydrogen bond donors also increases the compound's capacity for specific, directional intermolecular interactions with biological targets compared to the two-donor non-hydroxylated analog.

Drug-likeness Oral bioavailability prediction Lead optimization filtering

Optimal Research and Procurement Application Scenarios for 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid


Enzyme Inhibitor Probe Design Requiring Ortho-Hydroxy Hydrogen-Bond Anchoring

When designing active-site-directed enzyme inhibitors, the ortho-hydroxy group of 2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid provides an intramolecular hydrogen-bonding anchor that stabilizes a specific bioactive conformation distinct from that of the para-hydroxy isomer (LogP 1.19 vs. XLogP3 -0.8) [1]. This conformational pre-organization can enhance binding affinity to targets with complementary hydrogen-bonding geometry, while the bromine atom at the meta position serves as both a steric probe for halogen-bonding interactions and a synthetic handle for further derivatization via cross-coupling chemistry. The compound's TPSA of 83.6 Ų and three hydrogen bond donors make it particularly suited for targeting polar enzyme active sites where the des-hydroxy analog (TPSA ~63.3 Ų) would lack sufficient binding interactions [1][2].

Antimicrobial Structure-Activity Relationship (SAR) Exploration Leveraging Halogen-Dependent Activity

The established antibacterial SAR from patent CN102165950B demonstrates that meta-bromo phenylglycine derivatives (MIC = 125 mg/L against E. coli ATCC25922) retain bacteriostatic activity whereas meta-chloro analogs are essentially inactive [3]. This halogen-dependent activity cliff makes 2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid an essential tool compound for medicinal chemistry teams seeking to map the halogen-binding pocket within the bacterial target. The additional ortho-hydroxy substituent provides a second variable position for SAR exploration beyond what is possible with simple m-bromophenylglycine, enabling systematic investigation of hydrogen-bonding contributions to antibacterial potency [3].

Genotoxicity-Mechanism Studies Using Halogenated Phenylglycine Chemical Probes

The genotoxic activity gradient established by Boto et al. (2006)—where 3-iodophenylglycine (Ic) shows increased cytotoxicity relative to lead, while 3-bromophenylglycine (Ib) shows similar activity—positions brominated phenylglycine derivatives as intermediate-potency probes for dissecting halogen-dependent genotoxic mechanisms in Saccharomyces cerevisiae and mammalian cell models [4]. 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid, with its additional ortho-hydroxy functionality, enables researchers to interrogate whether the hydroxy group modulates genotoxic potency through altered cellular uptake (via lower LogP) or through direct interactions with DNA damage response pathways [4].

Synthetic Methodology Development Leveraging Regioselective Meta-Bromination

The discovery that phenylglycine undergoes direct meta-selective bromination with BICA-Na (Yokoyama et al., Chem Pharm Bull, 2006) provides a scalable entry point for synthesizing 3-bromo-substituted phenylglycine building blocks [5]. Researchers developing new late-stage functionalization methodologies can exploit 2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid as a substrate for chemoselective transformations—where the bromine atom participates in Pd-catalyzed cross-couplings, the carboxylic acid enables amide/ester formation, the α-amino group supports peptide bond formation or reductive amination, and the phenolic –OH offers orthogonal protection/deprotection strategies [5].

Quote Request

Request a Quote for 2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.